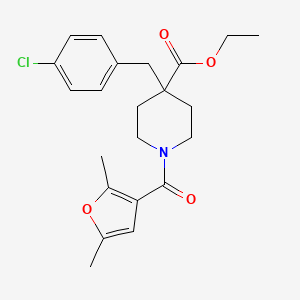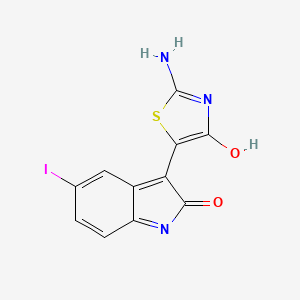![molecular formula C16H15BrN2O3 B6027186 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6027186.png)
4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMB has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide involves its ability to inhibit the activity of certain enzymes and proteins within cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of histone deacetylases (HDACs), proteins that play a role in the regulation of gene expression. By inhibiting these enzymes and proteins, this compound is able to exert its anti-inflammatory, anti-cancer, and anti-microbial effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, this compound has been found to possess antioxidant activity. It has also been shown to inhibit the growth of blood vessels, a process known as angiogenesis, which is important in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide in lab experiments is its ability to selectively inhibit COX-2 activity without affecting the activity of COX-1, an enzyme involved in the production of protective prostaglandins. This makes this compound a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 activity. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying this compound's anti-inflammatory, anti-cancer, and anti-microbial effects, which could lead to the development of new therapeutic agents.
Méthodes De Synthèse
4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzamide with 2-bromo-4-methylphenol in the presence of a base such as potassium carbonate. This is followed by the acetylation of the resulting intermediate with acetic anhydride to yield the final product, this compound.
Applications De Recherche Scientifique
4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to possess anti-microbial properties against a range of bacteria and fungi.
Propriétés
IUPAC Name |
4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-2-7-14(13(17)8-10)22-9-15(20)19-12-5-3-11(4-6-12)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVNLVAIEWLBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6027108.png)
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
![N-(1-methyl-3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B6027133.png)
![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)

![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)
![1-[2-(acetylamino)-3-phenylacryloyl]proline](/img/structure/B6027166.png)

![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6027182.png)
![N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6027193.png)

![5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6027204.png)
![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)